REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([CH:10]=[O:11])=[C:4]([I:12])[CH:3]=1.[CH2:13]([SiH](CC)CC)C.CO.FC(F)(F)C(O)=O.C([O-])(O)=O.[Na+]>CCOCC>[Cl:1][C:2]1[CH:3]=[C:4]([I:12])[C:5]([CH2:10][O:11][CH3:13])=[C:6]([O:8][CH3:9])[N:7]=1 |f:4.5|
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Name
|
6-chloro-4-iodo-2-methoxy-3-pyridinecarboxaldehyde
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=N1)OC)C=O)I
|
Name
|
|
Quantity
|
0.86 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at 25° C. for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether (10 mL)
|
Type
|
WASH
|
Details
|
the combined ether layers were washed with water (10 mL) and brine (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
(Na2SO4) Concentration
|
Type
|
CUSTOM
|
Details
|
gave the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by radial PLC (silica gel, 5% ethyl acetate/hexanes)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=C1)I)COC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |